H-D-Lys(Fmoc)-OH

Description

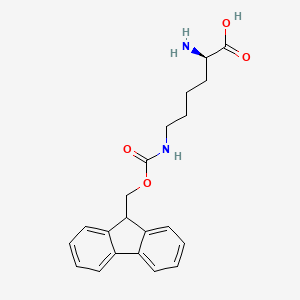

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQBUPMYCNRBCQ-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development and Evolution of Lysine Protection Strategies in Solid Phase Peptide Synthesis Spps

The ability to synthesize peptides of defined sequences was revolutionized by Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the early 1960s. peptide.com This technique involves anchoring the first amino acid to an insoluble resin support and then sequentially adding subsequent amino acids. iris-biotech.de

Initially, the dominant strategy for protecting the α-amino group was the acid-labile tert-butyloxycarbonyl (Boc) group. nih.gov For trifunctional amino acids like lysine (B10760008), the side chain was typically protected with a benzyl (B1604629) (Bzl)-based group, which required strong acids like hydrofluoric acid (HF) for removal. nih.gov

The introduction of the base-labile Fmoc protecting group by Carpino and Han in 1970 marked a significant advancement. peptide.com The development of the Fmoc/tBu (tert-butyl) protection strategy in the late 1970s and 1980s provided a milder and more orthogonal approach. peptide.comiris-biotech.de In this scheme, the temporary Nα-protection is achieved with the Fmoc group, while more acid-labile groups like tert-butyl (tBu) are used for side-chain protection. iris-biotech.de

For lysine, this meant the development of derivatives like Fmoc-Lys(Boc)-OH, where the α-amino group is protected by Fmoc and the ε-amino group by Boc. This allowed for the selective removal of the Fmoc group during peptide chain elongation, with the Boc group being removed at the final cleavage from the resin. glpbio.comorganic-chemistry.org

Over the years, a variety of other protecting groups for the lysine side chain have been developed to offer even greater orthogonality, enabling more complex synthetic strategies such as on-resin cyclization or site-specific labeling. iris-biotech.de These include groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is labile to hydrazine (B178648), and Mtt (4-methyltrityl), which is cleaved under mildly acidic conditions. iris-biotech.denih.gov The development of H-D-Lys(Fmoc)-OH fits into this evolutionary trajectory, providing a key building block for incorporating a D-lysine residue with a side chain that can be selectively deprotected for further modification. peptide.com

Applications of H D Lys Fmoc Oh Derivatives in Chemical Biology and Advanced Research Probes

Development of Fluorescently Labeled Peptides and FRET Probes

The ε-amino group of the lysine (B10760008) side chain in H-D-Lys(Fmoc)-OH serves as a prime site for the attachment of fluorescent dyes. This allows for the creation of fluorescently labeled peptides, which are indispensable for visualizing and tracking biological processes. A particularly powerful application is in the construction of Förster Resonance Energy Transfer (FRET) probes.

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A FRET probe typically consists of a donor fluorophore and an acceptor chromophore (quencher) linked by a peptide sequence that is a substrate for a specific enzyme, such as a protease. In the intact probe, the close proximity of the donor and acceptor allows for efficient energy transfer, resulting in quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide linker, the donor and acceptor are separated, disrupting FRET and leading to a detectable increase in the donor's fluorescence.

The synthesis of such probes often involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing peptide chain on a solid support. rsc.org Fmoc-protected amino acids, including derivatives of lysine, are commonly used building blocks in this process. rsc.orgglpbio.comrsc.org For instance, a FRET probe for detecting Cathepsin D was synthesized using a strategy that incorporated Fmoc-Lys(N₃)-OH. researchgate.net This allowed for the later attachment of a polyethylene (B3416737) glycol (PEG) moiety to improve solubility, while other amino acids were coupled to form the protease cleavage site, and a BODIPY fluorophore and a Methyl Red quencher were attached to the N-terminus and within the sequence, respectively. researchgate.net

Similarly, multi-FRET probes for detecting multiple proteases simultaneously have been developed. rsc.orgrsc.org These complex probes can be constructed using different Fmoc-lysine derivatives, such as Fmoc-Lys(Dde)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Lys(Mtt)-OH, to allow for the orthogonal attachment of different fluorophores and quenchers at specific positions within the peptide sequence. rsc.orgrsc.org

Other examples of lysine derivatives used in the development of fluorescent probes include:

Fmoc-Lys(Mca)-OH : Incorporates the 7-methoxycoumarin (B196161) (Mca) fluorophore. sigmaaldrich.com

Fmoc-Lys(Dabcyl)-OH : Incorporates the Dabcyl quencher. sigmaaldrich.com

FMOC-Lys(QSY-7)-OH : Incorporates the QSY-7 quencher, often used with fluorophores like Cy3. aatbio.com

The choice of fluorophore and quencher is critical and depends on the specific application, with considerations for spectral overlap and the desire for a "turn-on" fluorescence signal upon cleavage. acs.org

Synthesis of Affinity Tags and Capture Reagents (e.g., Biotinylated Peptides)

The side chain of this compound is also readily modified with affinity tags, most notably biotin (B1667282). Biotin exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, forming a strong and specific interaction that is widely exploited in biochemical assays. Biotinylated peptides serve as powerful tools for affinity purification, pull-down assays, and protein immobilization. chempep.compeptide.comaatbio.com

The synthesis of biotinylated peptides is typically achieved by incorporating a lysine derivative with a biotin moiety already attached to its side chain, such as Fmoc-Lys(Biotin)-OH, during SPPS. chempep.compeptide.comaatbio.com This ensures the site-specific placement of the biotin tag within the peptide sequence. The use of this compound as the starting material for creating these biotinylated derivatives would add the benefit of increased resistance to enzymatic degradation.

The process of creating custom affinity tags can involve manual coupling of modified lysine residues, such as Fmoc-Lys(Mtt)-OH, to a resin, followed by automated peptide synthesis. rsc.orgethz.ch The Mtt protecting group can be selectively removed to allow for the specific attachment of biotin to the lysine side chain. ethz.ch

The applications of biotinylated peptides are diverse and impactful. For example, biotinylation of the peptide exendin-4 (B13836491) was shown to improve its hypoglycemic effects. chempep.compeptide.com Furthermore, biotinylated peptides are crucial for studying protein-protein interactions and for the development of diagnostic probes. The strong interaction between biotin and streptavidin allows for the sensitive detection of biotinylated molecules, often with signal amplification when using labeled streptavidin. chempep.compeptide.comaatbio.com

| Derivative | Application |

| Fmoc-Lys(Biotin)-OH | Preparation of biotin-labeled peptides for affinity-based assays. chempep.compeptide.comaatbio.com |

| Fmoc-Lys(Mtt)-OH | Allows for selective deprotection and subsequent biotinylation of the lysine side chain. rsc.orgethz.ch |

Design of Protease-Resistant Peptide Scaffolds for Enhanced Metabolic Stability

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases in the body. The incorporation of D-amino acids, such as D-lysine, is a well-established strategy to overcome this limitation. mdpi.comnih.govmdpi.comnih.gov Proteases are chiral enzymes that are highly specific for L-amino acid substrates; thus, peptides containing D-amino acids are not readily recognized and cleaved. mdpi.comnih.gov This substitution can significantly enhance the metabolic stability and in vivo lifetime of peptide-based drugs. nih.govmdpi.com

The introduction of D-amino acids is a straightforward and effective method to improve the resistance of peptides to proteolytic degradation. mdpi.com By replacing L-amino acids at known protease cleavage sites with their D-enantiomers, the peptide becomes a poor substrate for the enzyme. mdpi.com This strategy has been successfully applied to various peptides, including antimicrobial peptides (AMPs), to increase their stability against enzymes like trypsin without compromising their biological activity. mdpi.commdpi.com In some cases, peptides synthesized entirely from D-amino acids have shown even better activity than their L-counterparts. mdpi.com

Other strategies to enhance peptide stability include:

Cyclization : Linking the N- and C-termini or using side-chain to side-chain linkages.

N-methylation : Modifying the peptide backbone. mdpi.com

Incorporation of unnatural amino acids : Beyond simple D-amino acid substitution. mdpi.com

However, D-amino acid substitution remains a popular choice due to its simplicity and cost-effectiveness. mdpi.com

While the incorporation of D-amino acids is beneficial for stability, it can have significant structural consequences. The stereochemistry of amino acids dictates the secondary and tertiary structure of peptides and proteins. nih.govpsu.edu Introducing a D-amino acid can disrupt regular secondary structures like α-helices and β-sheets. mdpi.comfrontiersin.org

The conformational properties of D-amino acids are essentially the mirror image of their L-counterparts. psu.edu This means they favor opposite backbone dihedral angles (phi and psi), which can induce turns or kinks in a peptide chain that would otherwise adopt a helical or extended conformation. psu.edufrontiersin.org For example, the incorporation of D-amino acids has been shown to destabilize helical structures in some peptides. mdpi.com

However, this structural perturbation is not always detrimental. In some cases, the altered conformation can lead to improved biological properties. For instance, the disruption of helical structures in some antimicrobial peptides by D-amino acid incorporation has been linked to reduced toxicity towards mammalian cells while retaining antimicrobial activity. mdpi.com The resulting diastereomeric peptides may interact differently with cell membranes, leading to this selective activity. mdpi.com

Strategies for Enhancing In Vitro Stability

Probing Protein-Peptide and Ligand-Receptor Interactions in vitro

Peptides derived from or designed to mimic protein interaction motifs are valuable tools for studying protein-protein and ligand-receptor interactions. The use of this compound and its derivatives in the synthesis of these peptide probes offers the advantage of increased stability, allowing for more robust and prolonged in vitro experiments.

Peptides containing D-amino acids can serve as non-hydrolyzable substrate mimics or inhibitors for enzymes, particularly proteases. By replacing a key amino acid in a protease substrate sequence with its D-enantiomer, the resulting peptide can bind to the enzyme's active site but cannot be cleaved. This allows for the study of enzyme-substrate binding and kinetics without the complication of substrate turnover.

The synthesis of such mimics often employs standard Fmoc-based solid-phase peptide synthesis, where the D-amino acid is incorporated at the desired position. For example, in the study of proteases, a peptide sequence recognized by the enzyme can be synthesized with a D-amino acid at the cleavage site. This creates a competitive inhibitor that can be used to probe the enzyme's active site and specificity.

Furthermore, the lysine side chain provides a convenient point for attaching other labels or modifications. For instance, acetylated lysine derivatives, such as Fmoc-L-Lys(Ac)-OH, are used to study the role of post-translational modifications like lysine acetylation in protein interactions. iris-biotech.de While this example uses the L-form, the principle can be extended to D-lysine to create stable, modified peptide probes.

The design of substrate mimics can also involve more complex modifications. For example, urea-peptide hybrids have been developed as inhibitors of protein-protein interactions, where the peptide bond is replaced with a more stable urea (B33335) linkage. mdpi.com The synthesis of these complex molecules can involve the use of various protected lysine derivatives, including Boc-Lys(Fmoc)-OH, in a solid-phase synthesis strategy. mdpi.com

Investigating Binding Modes and Affinities

The use of this compound and its analogs is a powerful strategy for dissecting and modulating the binding interactions between peptides and their biological targets. Introducing a D-amino acid like D-lysine into a peptide sequence can alter its binding affinity and specificity by changing the peptide's local conformation and proteolytic stability.

One area where this is evident is in the development of ligands for protein-protein interactions (PPIs). For instance, dimeric peptides designed to target the Hepatitis B core protein (HBc) have been synthesized using a lysine residue as the branching core. elifesciences.org These dimeric peptides, which feature a core binding sequence, have demonstrated the ability to bind to the tips of the capsid spikes with sub-micromolar affinity. The precise arrangement and orientation afforded by the lysine branching are critical for achieving this high-affinity multivalent binding. elifesciences.org

Another significant application is in modulating peptide-DNA interactions. Research into polyacridine peptides, which bind to DNA through intercalation, has shown that the identity and number of spacing amino acids between the acridine (B1665455) residues are crucial for binding affinity. nih.gov In a study systematically replacing L-lysine with D-lysine, researchers observed unexpected changes in DNA binding. While increasing the number of L-lysine spacers generally increased binding affinity through enhanced ionic interactions, the corresponding D-lysine peptides bound to plasmid DNA with a lower affinity. This finding underscores the subtle but critical role that stereochemistry plays in governing molecular interactions, where the specific 3D presentation of the lysine side chain is as important as its positive charge. nih.gov

The incorporation of D-lysine can also be used to create more stable peptide structures, such as stapled peptides, which are designed to mimic α-helical domains involved in PPIs. These conformationally constrained peptides often exhibit high binding affinity and selectivity for their targets. explorationpub.com The synthesis of these peptides can involve derivatives like Fmoc-Lys(ivDde)-OH to create the necessary chemical handles for cyclization. explorationpub.com

Table 1: Research Findings on D-Lysine Derivatives and Binding Affinity

| Peptide Series | Modification | Target | Key Finding | Reference |

|---|---|---|---|---|

| Polyacridine Peptides | Spacers of L-Lys vs. D-Lys | Plasmid DNA | D-Lys peptides exhibited lower binding affinity compared to their L-Lys counterparts, highlighting the importance of stereochemistry in ionic interactions with DNA. | nih.gov |

| Dimeric Peptides | Lysine branching core | Hepatitis B core (HBc) protein | Dimeric peptide constructs achieved strong, sub-micromolar binding affinity to the viral capsid spike tips. | elifesciences.org |

| Stapled Peptides | Incorporation of lysine derivatives for lactamization | Protein-Protein Interfaces | Stapling can trigger different binding modes, leading to high affinity and selectivity for the target protein. | explorationpub.com |

Utilization in Peptide-Based Delivery Systems (e.g., Cell-Penetrating Peptides for Research Tool Development)

Peptide-based delivery systems, particularly cell-penetrating peptides (CPPs), are indispensable tools for transporting biologically active molecules across the plasma membrane. ethernet.edu.et A major drawback of natural L-amino acid-based peptides is their rapid degradation by proteases. mdpi.com The incorporation of D-amino acids, facilitated by synthons like this compound, is a widely adopted strategy to overcome this limitation. chempep.comnih.gov

Peptides synthesized with D-amino acids exhibit significantly increased stability against enzymatic degradation. This enhanced stability is crucial for therapeutic and research applications where a prolonged effect is desired. The use of all-D-analogs of CPPs has been shown to result in effective internalization, suggesting that the mechanism of uptake is not always dependent on chiral recognition by cell surface receptors. ethernet.edu.et For example, studies comparing the L- and D-enantiomers of common CPPs have found that while D-peptides are more stable, their cellular uptake efficiency can be similar to or sometimes lower than their L-counterparts, and this effect can be cell-type dependent. nih.govmdpi.com

This compound derivatives are instrumental in constructing these stabilized CPPs. The Fmoc group on the ε-amino group allows for the site-specific attachment of various cargos, such as fluorescent dyes, drugs, or other bioactive molecules, after the peptide backbone has been synthesized. chempep.com For instance, TMR-k5 constructs, which are fluorescently labeled CPPs, have been created using Fmoc-D-Lys(Boc)-OH to enable detailed studies of their cellular uptake mechanisms.

Furthermore, the lysine side chain can be used to create branched peptide structures. By synthesizing multiple copies of a peptide sequence onto a lysine core, which can be built using Fmoc-Lys(Fmoc)-OH, the local concentration of the peptide is increased. This multivalency can enhance biological activity and improve delivery efficiency. mdpi.com This approach not only helps overcome proteolytic degradation but also leverages multimeric binding to target receptors. mdpi.com A recent study highlighted an advanced CPP design by modifying a cyclic deca-D-arginine peptide with boronic acid, which demonstrated significantly higher cellular uptake compared to the conventional TAT peptide, showcasing the continuous innovation in this field. frontiersin.org

Table 2: Applications of D-Lysine Derivatives in Peptide-Based Delivery Systems

| Derivative/Strategy | System Type | Purpose/Advantage | Application Example | Reference(s) |

|---|---|---|---|---|

| Fmoc-D-Lys(Boc)-OH | Fluorescently Labeled CPP | Enhance stability and enable tracking. | Synthesis of TMR-k5 constructs for cellular uptake studies. | |

| Fmoc-Lys(Fmoc)-OH | Branched Peptide Core | Increase peptide stability against proteolysis and enhance local concentration. | Development of multimeric peptide drug delivery systems. | mdpi.com |

| All-D-amino acid CPPs | Stabilized CPP | Resist enzymatic degradation for prolonged activity. | General design of robust CPPs for delivering various cargo molecules. | ethernet.edu.etnih.govmdpi.com |

| Cyclic deca-D-arginine (cR10) | Advanced CPP | Improve delivery efficiency over traditional CPPs. | Enhanced cellular delivery of proteins like ubiquitin for research. | frontiersin.org |

Advanced Analytical and Characterization Methodologies for H D Lys Fmoc Oh and Its Incorporation Products in Research

Chromatographic Techniques for Purity Assessment and Isolation of Synthesized Compounds

Chromatographic methods are indispensable for both assessing the purity of H-D-Lys(Fmoc)-OH and for purifying peptides that contain this modified amino acid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of Fmoc-protected amino acids and the peptides synthesized from them. phenomenex.comiris-biotech.de Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. nih.gov

Method development for this compound and its corresponding peptides typically involves optimizing several key parameters to achieve adequate separation of the target compound from impurities, such as deletion sequences or products of side reactions. nih.govchromatographyonline.com A typical RP-HPLC method utilizes a C8 or C18 stationary phase. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.comwindows.net

Gradient elution, where the proportion of the organic solvent is increased over time, is standard for analyzing peptides, allowing for the separation of components with a wide range of hydrophobicities. nih.govresearchgate.net For instance, a linear gradient of acetonitrile in water with 0.1% TFA is a common starting point. nih.govresearchgate.net Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore, with characteristic absorbance wavelengths around 260 nm and 305 nm. researchgate.netgoogle.com The peptide backbone itself can be detected at lower wavelengths, such as 210-220 nm. nih.gov

Optimization may involve adjusting the gradient slope, flow rate, column temperature, and the type of organic modifier to achieve baseline separation of all components. nih.gov For complex mixtures, such as crude peptide syntheses, a shallow gradient can enhance the resolution of closely eluting impurities. mdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Fmoc-Lysine Containing Peptides

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8, 250 x 4.6 mm, 5 µm | Provides hydrophobic stationary phase for separation. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute compounds. |

| Gradient | e.g., 5% to 55% B over 50 minutes | Separates components based on hydrophobicity. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Influences resolution and analysis time. nih.gov |

| Detection | UV at 214 nm, 260 nm, or 280 nm | Detects peptide bonds and aromatic/Fmoc groups. |

| Column Temp. | Ambient to 65 °C | Affects retention times and peak shapes. nih.gov |

This table provides example parameters. Actual conditions must be optimized for each specific peptide.

The enantiomeric purity of this compound is critical, as the presence of the corresponding L-enantiomer can lead to the synthesis of diastereomeric peptide impurities that are often difficult to separate and can have different biological activities. phenomenex.com Chiral HPLC is the preferred method for determining enantiomeric excess, with expected purities often needing to be ≥99.8% ee. phenomenex.comiris-biotech.de

This technique relies on chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the separation of Fmoc-protected amino acids. phenomenex.comwindows.netwindows.net The separation mechanism involves the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times.

Method development in chiral HPLC involves screening different types of CSPs and mobile phases. phenomenex.com For Fmoc-amino acids, which are acidic, reversed-phase conditions are often employed. windows.net A mobile phase of acetonitrile or methanol (B129727) with an acidic additive like TFA or formic acid is typically effective. phenomenex.com Isocratic elution is often sufficient to achieve baseline resolution of the D- and L-enantiomers in under 30 minutes. windows.netphenomenex.com The choice of CSP is crucial; for example, Lux Cellulose-2 has been shown to be effective for resolving a wide range of Fmoc-amino acids. phenomenex.comwindows.net

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral RP-HPLC column. oup.com However, direct separation on a CSP is generally preferred to avoid potential side reactions and kinetic resolution issues during the derivatization step. oup.com

Table 2: Example Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase (CSP) | Description | Common Application |

|---|---|---|

| Lux Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for Fmoc-amino acids under reversed-phase conditions. phenomenex.comwindows.net |

| Lux Cellulose-3 | Cellulose tris(4-methylbenzoate) | Effective for many Fmoc-amino acids, offers different selectivity. phenomenex.com |

| Crown Ether-Based (e.g., Crownpak) | Chiral crown ether coated on silica | Used for separating amino acids, often requires specific mobile phase conditions. mdpi.com |

| Ligand-Exchange | Chiral ligand (e.g., an L-amino acid) complexed with a metal ion (e.g., Cu(II)) on the stationary phase | Separates underivatized amino acids but can be adapted for derivatives. chemistrydocs.com |

This table lists examples of CSPs. The optimal column must be determined experimentally.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity, structure, and conformation of this compound and the peptides it forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution. uzh.ch For this compound, 1D NMR (¹H and ¹³C) provides definitive confirmation of the chemical structure.

¹H NMR: The proton NMR spectrum will show characteristic signals for the lysine (B10760008) side chain protons (β, γ, δ, ε-CH₂), the α-proton, and the distinct aromatic protons of the Fmoc group. mdpi.com

¹³C NMR: The carbon NMR spectrum complements the ¹H data, showing signals for all unique carbon atoms, including the carbonyls of the carboxyl and carbamate (B1207046) groups. nih.gov

For peptides containing this compound, 2D NMR experiments are indispensable for sequence analysis and determining three-dimensional structure. mdpi.com

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for structure calculation. This is key for defining the peptide's fold and the orientation of the lysine side chain. uzh.chmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to heteronuclei like ¹³C or ¹⁵N, aiding in resonance assignment. nih.govmdpi.com

These experiments allow for the sequential assignment of amino acid residues along the peptide backbone and provide insights into the local conformation around the D-lysine residue. mdpi.com

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound and confirming the mass and sequence of peptides synthesized with it. iris-biotech.de

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like protected amino acids and peptides directly from solution (e.g., from an HPLC eluent). researchgate.netacs.org It typically produces protonated molecular ions [M+H]⁺ or multiply charged ions for larger peptides, allowing for accurate molecular weight determination. mdpi.com For this compound, a prominent peak corresponding to its molecular weight plus a proton (m/z 369.4) would be expected.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, particularly useful for analyzing larger peptides and complex mixtures. mdpi.comrsc.org Samples are co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and typically singly charged ions. rsc.org This makes it straightforward to confirm the mass of the desired peptide product and identify impurities such as deletion or truncated sequences. mdpi.com

Tandem Mass Spectrometry (MS/MS): For sequence verification, a specific peptide ion from a first MS stage is isolated, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second MS stage. acs.org The fragmentation pattern, primarily producing b- and y-type ions, allows for the amino acid sequence to be read directly, confirming the incorporation and position of the this compound residue. acs.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z (Monoisotopic) | Information Provided |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ ≈ 369.176 | Accurate molecular weight of the intact molecule. |

| MALDI-TOF-MS | Positive | [M+H]⁺ ≈ 369.2 | Molecular weight confirmation, often used for peptides. |

| High-Resolution MS | Positive | [M+H]⁺ ≈ 369.1763 | High-accuracy mass for elemental composition confirmation. |

Expected m/z values are calculated based on the molecular formula C₂₁H₂₄N₂O₄. Observed values may vary slightly.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the secondary structure of peptides in solution. subr.edusubr.edu While not directly applicable to a single amino acid, it is crucial for analyzing the conformational impact of incorporating this compound into a peptide chain.

The incorporation of a D-amino acid can significantly influence or even reverse the helicity of a peptide. beilstein-journals.org CD spectra provide characteristic signatures for different secondary structures:

α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

β-sheet: A negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random Coil: A strong negative band near 200 nm.

β-turn: Various signatures depending on the turn type, but can be distinct from the major secondary structures. subr.edu

The Fmoc group itself is chromophoric and exhibits CD signals, particularly in the 250-310 nm range, which can provide information on the supramolecular organization of Fmoc-peptide assemblies. researchgate.netnih.gov However, for analyzing peptide backbone conformation, the far-UV region (190-250 nm) is of primary interest. By comparing the CD spectrum of a peptide containing this compound to an analogue with L-Lysine or a different amino acid, researchers can deduce the conformational changes induced by the D-enantiomer. jst.go.jp

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Trifluoroacetic Acid |

| Formic Acid |

| Methanol |

| H-D-Lys(Boc)-OH |

| L-Lysine |

| D-Lysine |

| Water |

| 4-fluorobenzoyl chloride |

| Triethylamine |

| Hydrazine (B178648) |

| N-methylmorpholine |

| Acetic acid |

| Dichloromethane (B109758) |

| N,N'-disuccinimidyl carbonate |

| Piperidine (B6355638) |

| N,N-diisopropylethylamine |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| 1-Pyrenebutyric acid N-hydroxysuccinimide ester |

| Trifluoroacetic acid |

| Rink amide MBHA resin |

| Acetic anhydride |

| N,N-dimethylpyridin-4-amine |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride |

| N-Hydroxybenzotriazole |

| N,N-diisopropylcarbodiimide |

| N-(2-aminoethyl)- phenylmethyl ester |

| Tetrahydrofuran |

| Dimethyl formamide |

| Sodium |

| Calcium hydride |

| Diethyl ether |

| Triisopropylsilane |

| Phenol |

| α-cyano-hydroxy-cinnamic acid |

| L-Glutamic acid 5-benzyl ester |

| Tris |

| Poly-D-lysine |

| Lactose |

| Ornithine |

| 5-hydroxytryptophan |

| Methionine sulfoxide (B87167) |

| Carboxymethyllysine |

| Lactulosyllysine |

| Boric acid |

| Ammonium acetate (B1210297) |

| Zinc sulfate |

| Ethylene diamine tetraacetic acid |

| Sodium acetate |

| Trichloroacetic acid |

| 3,3'-dithiodipropionic acid |

| o-phthalaldehyde |

| 9-fluorenylmethyl chloroformate |

| Potassium dihydrogen phosphate (B84403) |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide |

| Sodium bicarbonate |

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Quantitative Analysis of this compound Incorporation Efficiency and Side Reactions

The successful incorporation of this compound onto a solid support or into a larger molecular structure is fundamental for its use in further synthetic applications. Quantifying this incorporation efficiency is crucial for ensuring stoichiometric accuracy in subsequent reaction steps. The most common method leverages the fluorenylmethyloxycarbonyl (Fmoc) protecting group itself as a quantifiable marker. acs.orgnih.gov

The standard procedure involves taking a small, weighed sample of the resin or support material to which this compound has been attached. This sample is then treated with a basic solution, typically 20-50% piperidine in a solvent like N,N-dimethylformamide (DMF), to cleave the Fmoc group. scholaris.catec5usa.commdpi.com This cleavage reaction releases a dibenzofulvene (DBF) molecule, which immediately reacts with the piperidine base to form a DBF-piperidine adduct. mdpi.comnih.gov This adduct is a strong chromophore, and its concentration in the cleavage solution can be accurately measured using UV-Vis spectroscopy. mdpi.com The loading of the amino acid on the resin (in mmol/g) is then calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct, c is the concentration, and l is the path length of the cuvette. mdpi.comresearchgate.net

The concentration of the released Fmoc-adduct is directly stoichiometric to the amount of this compound that was successfully incorporated. acs.org This method is widely used in automated peptide synthesizers and for manual synthesis monitoring. tec5usa.com An alternative protocol uses 0.25 M sodium hydroxide (B78521) in a methanol/water mixture, which also quantitatively cleaves the Fmoc group to produce a soluble DBF product that can be measured by HPLC or UV-Vis spectroscopy. nih.gov

Table 1: Parameters for Quantitative Analysis of Fmoc Loading

| Parameter | Description | Typical Value / Condition | Reference |

|---|---|---|---|

| Cleavage Reagent | Base used to cleave the Fmoc group from the lysine side chain. | 20% (v/v) Piperidine in DMF | mdpi.comnih.gov |

| Alternative Cleavage Reagent | A milder base compatible with a wider range of biomaterials. | 0.25 M NaOH in 1:1 (v/v) Methanol/Water | nih.gov |

| Analyte | The chromophoric species measured after cleavage. | Dibenzofulvene (DBF)-piperidine adduct | mdpi.comresearchgate.net |

| Analytical Wavelength (λmax) | The wavelength of maximum absorbance for the analyte. | ~301 nm (primary); ~289-290 nm (secondary) | mdpi.comresearchgate.netsigmaaldrich-jp.com |

| Molar Extinction Coefficient (ε) at 301 nm | A constant for the DBF-piperidine adduct used in the Beer-Lambert law. | 7800 M⁻¹cm⁻¹ or 8021 M⁻¹cm⁻¹ | mdpi.comnih.gov |

| Analytical Method | The technique used to measure the analyte concentration. | UV-Vis Spectroscopy or HPLC | acs.orgnih.gov |

Despite the efficiency of modern synthetic methods, side reactions can occur, particularly during the deprotection of the Lys(Fmoc) side chain in a peptide sequence. The use of a strong base like piperidine can promote undesirable reactions in the peptide backbone. One of the most significant side reactions is the formation of aspartimide from aspartic acid (Asp) residues. scholaris.carsc.org This base-catalyzed intramolecular cyclization of an Asp residue can lead to chain termination or the formation of β-peptide linkages upon ring-opening by a nucleophile. scholaris.ca While this does not directly involve the lysine residue, it is a critical consideration for any peptide containing both Asp and a residue requiring base-labile deprotection, such as Lys(Fmoc). Other potential issues include incomplete deprotection or coupling reactions, leading to deletion sequences in the final product. rsc.org

Monitoring of Deprotection and Functionalization Steps in Real-Time (e.g., UV-Vis Spectroscopy)

Optimizing solid-phase synthesis requires careful monitoring of key steps to ensure reactions proceed to completion. Real-time monitoring of the deprotection of the Lys(Fmoc) side chain and its subsequent functionalization is essential for minimizing reaction times and preventing unwanted side products. nih.gov

Monitoring Fmoc Deprotection

UV-Vis spectroscopy is a powerful non-destructive technique for monitoring the kinetics of Fmoc deprotection in real-time. tec5usa.comrsc.org In continuous-flow peptide synthesizers, the effluent from the reaction vessel can be passed through a UV flow cell. tec5usa.com As the piperidine solution flows through the resin, it cleaves the Fmoc group, releasing the DBF-piperidine adduct into the solution. rsc.org By continuously measuring the absorbance of the effluent at approximately 301 nm, one can generate a kinetic profile of the deprotection reaction. rsc.org The reaction is considered complete when the absorbance returns to baseline, indicating that no more Fmoc groups are being cleaved. tec5usa.com This real-time data allows for precise control over deprotection times, ensuring complete removal of the protecting group while avoiding prolonged exposure to basic conditions that could trigger side reactions. rsc.orgnih.gov The reaction half-life (t₁/₂) can be calculated from this data to compare the efficiency of different deprotection reagents or conditions. rsc.orgmdpi.com

Table 2: Kinetic Data for Fmoc Deprotection under Various Conditions

| Model System | Deprotection Reagent | Half-Life (t₁/₂) | Key Finding | Reference |

|---|---|---|---|---|

| Fmoc-Val on resin | 20% Piperidine in DMF | 7 seconds | Demonstrates the rapid kinetics of standard deprotection conditions. | rsc.org |

| Fmoc-Val-OH in solution | 2% Piperidine in DMF | ~2 minutes (to 63% completion) | Lower base concentration significantly slows down the reaction rate. | researchgate.net |

| Fmoc-Val-OH in solution | 5% Piperidine in DMF | <3 minutes (to >99% completion) | A concentration of 5% piperidine is sufficient for quantitative removal in solution. | researchgate.net |

| Fmoc-Val on resin | 5% Piperazine (B1678402) + 2% DBU in DMF | 4 seconds | DBU significantly accelerates deprotection, with piperazine acting as a DBF scavenger. | rsc.org |

| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine in DMF | ~3 minutes (to 80% completion) | 4-Methylpiperidine is a viable, less toxic alternative to piperidine with similar efficiency at longer time points. | mdpi.com |

Monitoring Side-Chain Functionalization

After the Fmoc group is removed from the lysine side chain, the newly exposed primary amine is ready for functionalization (acylation). Monitoring this coupling reaction in real-time is also possible.

Colorimetric Assays: A simple, qualitative method involves the use of a colorimetric indicator like bromophenol blue (BPB). sigmaaldrich-jp.com The free amine on the resin forms a blue-colored ion-pair with the acidic BPB dye. As the acylation reaction proceeds, the free amine is consumed, and the BPB is released from the resin, causing the blue color to fade. sigmaaldrich-jp.com This provides a clear visual cue that the coupling reaction is progressing.

Conductivity Measurement: A more quantitative, real-time method involves monitoring the electrical conductivity of the reaction mixture. nih.gov During the acylation step, charged species in the reaction (such as the salt of the activated amino acid) are consumed. This leads to a corresponding change in the conductivity of the solution. By continuously measuring the conductivity in the reaction vessel, it is possible to track the progress of the coupling reaction and ensure it goes to completion. This method can also be used to monitor the deprotection and washing steps, providing comprehensive real-time control over the entire synthetic cycle. nih.gov

Future Directions and Emerging Research Paradigms Utilizing H D Lys Fmoc Oh

Integration with Automated and High-Throughput Peptide Synthesis Platforms

The efficiency and reliability of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) have made it the dominant strategy for producing synthetic peptides. csic.es The integration of H-D-Lys(Fmoc)-OH into automated and high-throughput synthesis platforms is a seamless but significant step toward creating diverse peptide libraries and complex constructs with tailored properties. These automated systems, such as the CEM Liberty Blue or ABI 433A, are designed around the repetitive cycles of deprotection, coupling, and washing that define Fmoc chemistry. rsc.orgthermofisher.com

This compound is fully compatible with the standard protocols of these platforms. chempep.com Its role is to introduce a D-lysine residue at a specific position within a peptide sequence. The primary motivation for this inclusion is often to enhance the peptide's metabolic stability, as the D-amino acid is not recognized by the proteases that typically degrade L-amino acid-based peptides. mdpi.com In automated synthesis, the building block is dissolved in an appropriate solvent and placed in the synthesizer's queue. The instrument then performs the coupling reaction, typically using activating agents like DIC and Oxyma, to incorporate the this compound unit into the growing peptide chain anchored to a solid support. rsc.org High-throughput platforms enable the parallel synthesis of hundreds of unique peptides, allowing for the rapid screening of libraries where the position and presence of a D-lysine residue are varied to optimize for stability and activity.

Table 1: Compatibility of this compound with Automated Peptide Synthesis Platforms

| Platform Feature | Description | Relevance for this compound | Representative Instruments |

|---|---|---|---|

| Synthesis Chemistry | Employs Fmoc-protecting groups for the α-amino group, which are removed by a mild base (e.g., piperidine). chempep.com | The Fmoc group on the lysine (B10760008) side chain is stable to these conditions, while the free α-amino group allows for direct coupling. | CEM Liberty Blue, ABI 433A, CSBio, Gyros Protein Technologies |

| Reagent Delivery | Automated delivery of amino acids, activators, and solvents from stock solutions. | This compound is used as a standard stock solution, similar to other Fmoc-protected amino acids. | All major automated synthesizers |

| Reaction Conditions | Precise control over temperature (including microwave irradiation), reaction times, and washing steps. rsc.org | Ensures high coupling efficiency for this compound, minimizing deletion sequences or other side reactions. | CEM Liberty Blue (Microwave), Various conventional synthesizers |

| Scale | Synthesis scales can range from micromoles to moles. thermofisher.com | The compound can be used for small-scale library generation or large-scale production of a target peptide. | Most platforms offer variable scale options. |

Advancements in Flow Chemistry and Microfluidic Systems for Efficient Synthesis

Flow chemistry represents a paradigm shift from traditional batch-based SPPS, offering accelerated synthesis times, improved efficiency, and enhanced scalability. Automated fast-flow peptide synthesis (AFPS) systems, which pump reagents through a heated reactor containing the solid-support resin, have demonstrated the ability to complete coupling and deprotection cycles in a fraction of the time required for batch synthesis. rsc.org

This compound is readily incorporated into these advanced flow systems. The principles of Fmoc chemistry are conserved, but the continuous flow of fresh reagents over the resin enhances reaction kinetics and washing efficiency. This is particularly advantageous for minimizing aggregation-prone sequences and improving the purity of the final peptide. rsc.org The use of this compound in a flow chemistry setup allows for the rapid production of protease-resistant peptides. Microfluidic systems, a miniaturized form of flow chemistry, further promise to reduce reagent consumption and enable high-precision synthesis, making the production of complex peptides containing D-amino acids more cost-effective and sustainable. caltech.edu

Novel Bioorthogonal Chemistry for Advanced Peptide and Protein Modification

While this compound itself is a standard building block, its lysine side chain serves as a versatile anchor for introducing bioorthogonal functionalities. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. chempep.com A common strategy involves using a lysine derivative where the side-chain amine is protected by a group orthogonal to Fmoc, such as Mtt or Dde. rsc.orgsigmaaldrich.com After the peptide backbone is synthesized, this orthogonal group can be selectively removed while the peptide remains on the solid support. The newly exposed amine of the D-lysine residue can then be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne.

For example, a peptide containing a D-lysine residue can be reacted with an NHS-ester of azidoacetic acid to install an azide group. This modified peptide can then be "clicked" to a molecule containing a terminal alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to a strained cyclooctyne (B158145) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com This approach allows for the site-specific labeling of peptides with fluorophores, imaging agents, or therapeutic payloads. The inclusion of the D-lysine ensures that the probe remains intact in biological environments for longer periods.

Table 2: Bioorthogonal Modifications Enabled by the D-Lysine Scaffold

| Bioorthogonal Reaction | Functional Group on Lysine | Reacts With | Key Application |

|---|---|---|---|

| CuAAC / SPAAC "Click Chemistry" | Azide (-N₃) | Alkyne / Strained Alkyne | Fluorescent labeling, PEGylation, drug conjugation. chempep.com |

| Inverse-electron-demand Diels-Alder | Tetrazine | Trans-cyclooctene (TCO) | Rapid and specific labeling in living cells. iris-biotech.de |

| Staudinger Ligation | Azide (-N₃) | Phosphine | Forming a stable amide bond for protein modification. |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone (via modification) | Aminooxy/Hydrazine (B178648) | Attaching probes or creating peptide-drug conjugates. |

Exploration of this compound in Peptide-Based Self-Assembly and Nanomaterial Scaffolds (focusing on chemical assembly, not material properties)

The self-assembly of short peptides into ordered nanostructures is a burgeoning field in materials science and nanotechnology. The Fmoc group, with its large, planar aromatic system, is a potent driver of self-assembly through π-π stacking interactions. nih.govnih.gov When attached to amino acids, it can induce the formation of nanofibers, nanoribbons, and hydrogels. beilstein-journals.orgresearchgate.net

The incorporation of this compound into a peptide sequence introduces multiple factors that influence the chemical assembly process. Firstly, the side-chain Fmoc group provides an additional site for π-π stacking, potentially strengthening the intermolecular interactions that drive fibrillization. nih.govresearchgate.net Secondly, the D-chirality of the amino acid fundamentally alters the supramolecular stereochemistry of the resulting assembly. While peptides made of L-amino acids typically form right-handed helices, the introduction of a D-amino acid can disrupt this pattern or induce a left-handed twist, leading to novel nanostructure morphologies. nih.gov The chemical assembly is governed by a balance of forces: π-π stacking from the Fmoc groups, hydrogen bonding between peptide backbones forming β-sheet structures, and electrostatic or hydrophobic interactions from other residues in the sequence. nih.gov By strategically placing this compound, researchers can fine-tune these interactions to control the assembly process and create scaffolds with precisely defined structures.

Table 3: Driving Forces in the Chemical Assembly of Fmoc-D-Lysine Containing Peptides

| Intermolecular Force | Originating Moiety | Role in Assembly |

|---|---|---|

| π-π Stacking | Fluorenyl rings of the Fmoc groups. nih.gov | Primary driving force for the aggregation and ordering of peptide monomers into fibrillar structures. |

| Hydrogen Bonding | Peptide backbone amide and carbonyl groups. | Stabilizes the formation of β-sheet secondary structures, which act as the template for nanofiber elongation. nih.gov |

| Hydrophobic Interactions | Lysine alkyl chain and other nonpolar residues. | Contributes to the collapse and organization of peptides in an aqueous environment. nih.gov |

Multidisciplinary Research at the Interface of Chemical Biology, Materials Science, and Computational Chemistry

The future utility of this compound lies at the convergence of multiple scientific disciplines. This multidisciplinary approach is essential for translating the unique chemical properties of this building block into functional technologies.

Chemical Biology: In chemical biology, this compound is used to synthesize metabolically stable peptide probes for studying protein-protein interactions or enzyme activity in vivo. issuu.com The ability to attach bioorthogonal handles to the D-lysine side chain allows for real-time imaging and tracking of biological processes. chempep.com

Materials Science: For materials scientists, this compound is a tool for designing "bottom-up" self-assembling nanomaterials. ambeed.com By controlling the chemical assembly through sequence and chirality, researchers can create biocompatible hydrogels for 3D cell culture or scaffolds for tissue engineering. nih.govresearchgate.net The focus remains on the rational chemical design of these supramolecular structures. rsc.org

Computational Chemistry: Computational methods, such as molecular dynamics (MD) simulations, are becoming indispensable for predicting how the inclusion of this compound will affect a peptide's structure and behavior. apexbt.com These simulations can model the conformational preferences of D-amino acid-containing peptides, predict their resistance to enzymatic cleavage, and simulate their self-assembly into larger nanostructures. This predictive power accelerates the design-build-test cycle, enabling the more rapid development of novel peptides and materials.

This synergistic relationship between synthesis, application, and prediction ensures that this compound will remain a valuable component in the toolkit for advanced peptide engineering.

Q & A

Q. Example Workflow :

Incorporate H-D-Lys(Fmoc-Alloc)-OH into the peptide.

Remove Fmoc with piperidine.

Cleave Alloc with Pd(PPh₃)₄ and phenylsilane.

Modify the ε-amino group (e.g., biotinylation) .

Which analytical methods validate the purity of this compound-containing peptides?

Level : Advanced

Answer :

- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) resolve impurities. Monitor at 220 nm for peptide bonds .

- NMR : ¹H/¹³C NMR confirms regioselective deprotection (e.g., absence of Fmoc signals post-piperidine treatment) .

- Amino Acid Analysis (AAA) : Hydrolyze peptides (6M HCl, 110°C, 24h) to quantify lysine incorporation .

Table 2 : HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 μm, 4.6 × 250 mm) | H₂O (0.1% TFA) → ACN (0.1% TFA) | 1 mL/min | UV 220 nm |

How is this compound applied in click chemistry-based peptide functionalization?

Level : Advanced

Answer :

The ε-amino group can be modified with click-compatible handles:

Q. Protocol :

Synthesize H-D-Lys(Fmoc-N₃)-OH via side-chain azide incorporation.

After SPPS, perform CuAAC with fluorescent probes (e.g., TAMRA-alkyne).

Purify via size-exclusion chromatography .

What side reactions occur during Fmoc removal, and how are they mitigated?

Level : Advanced

Answer :

- Piperidine Adduct Formation : Prolonged exposure to piperidine generates stable adducts. Mitigate by limiting deprotection to 2 × 5-minute treatments .

- Aspartimide Formation : Lysine’s ε-amino group can catalyze aspartate cyclization. Use HOBt or Oxyma additives to suppress this .

- Incomplete Deprotection : Aggregation-prone sequences require stronger bases (e.g., 20% DBU in DMF) .

Table 3 : Common Side Reactions and Solutions

| Side Reaction | Mitigation Strategy |

|---|---|

| Piperidine Adducts | Limit deprotection time |

| Aspartimide Formation | Add 0.1M HOBt to deprotection |

| Incomplete Fmoc Removal | Use DBU instead of piperidine |

How do solubility properties of this compound impact experimental design?

Level : Advanced

Answer :

this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.